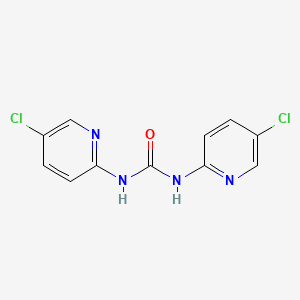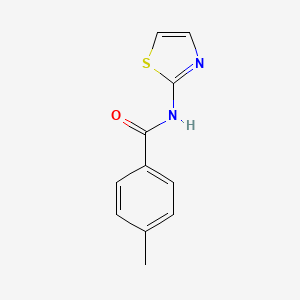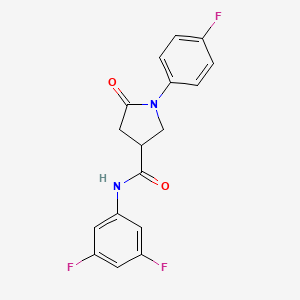
1,3-Bis(5-chloropyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(5-chloropyridin-2-yl)urea is a chemical compound characterized by the presence of two 5-chloropyridin-2-yl groups attached to a central urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-chloropyridin-2-yl)urea typically involves the reaction of 5-chloropyridin-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 5-chloropyridin-2-amine to form the desired urea compound .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The use of safer phosgene substitutes and efficient purification techniques are also critical in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-chloropyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Cyclization often requires the presence of a catalyst and elevated temperatures
Major Products Formed
The major products formed from these reactions include various substituted ureas, oxidized or reduced derivatives, and heterocyclic compounds with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,3-Bis(5-chloropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-chloropyridin-4-yl)urea
- 1,3-Bis(3-chloropyridin-2-yl)urea
- 1,3-Bis(4-chloropyridin-2-yl)urea
Uniqueness
1,3-Bis(5-chloropyridin-2-yl)urea is unique due to the specific positioning of the chlorine atoms on the pyridine rings, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Properties
CAS No. |
613656-86-3 |
|---|---|
Molecular Formula |
C11H8Cl2N4O |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
1,3-bis(5-chloropyridin-2-yl)urea |
InChI |
InChI=1S/C11H8Cl2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18) |
InChI Key |
LJMDAVBLOACJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(4-hydroxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11176493.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B11176508.png)



![1,3-dimethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11176536.png)
![N-(3-chloro-2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11176537.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11176540.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide](/img/structure/B11176544.png)

![7-(4-bromophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11176564.png)
![9-(3,5-difluorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11176568.png)
![6-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11176569.png)
![3-methoxy-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11176572.png)
